ETHYL 5'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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Overview
Description
ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethyl esters under specific reaction conditions. The Fiesselmann reaction and palladium-catalyzed cross-coupling reactions are often employed in the synthesis of such compounds . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can be compared with other thiophene derivatives such as:
Ethyl 2,2’5’,2’‘5’‘,2’‘’-quaterthiophene-5-carboxylate: Known for its use in organic semiconductors.
Ethyl 5’-bromo-2,2’-bithiophene-5-carboxylate: Utilized in the synthesis of luminescent organic semiconductors. The uniqueness of ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE lies in its specific structural configuration, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-2-24-20(23)18-15(16-9-6-12-25-16)13-26-19(18)21-17(22)11-10-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDEEMCJUURLE-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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